2-Phenyl-3-(2-thienyl)acrylonitrile
Description
2-Phenyl-3-(2-thienyl)acrylonitrile is an acrylonitrile derivative characterized by a phenyl group at the 2-position and a 2-thienyl (thiophene) substituent at the 3-position of the acrylonitrile backbone. This compound belongs to a class of α,β-unsaturated nitriles, which are widely studied for their electronic and structural properties, enabling applications in materials science (e.g., organic semiconductors) and analytical chemistry (e.g., matrix-assisted laser desorption/ionization mass spectrometry, MALDI-MS) . The thienyl group contributes π-conjugation and electron-rich characteristics, while the nitrile group enhances polarity and reactivity.
Properties
CAS No. |
72030-16-1 |
|---|---|
Molecular Formula |
C13H9NS |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(Z)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9+ |
InChI Key |
FACDZBYANOZMGQ-XFXZXTDPSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
Other CAS No. |
72030-16-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acrylonitrile Derivatives
The following analysis compares 2-phenyl-3-(2-thienyl)acrylonitrile with key analogs, emphasizing substituent effects on physicochemical properties, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Electronic Effects: The thienyl group in this compound provides stronger electron-donating properties compared to phenyl or pyridinyl groups, enhancing π-conjugation for optoelectronic applications . In contrast, the p-aminophenyl group in 2-phenyl-3-(p-aminophenyl)acrylonitrile facilitates hydrogen bonding and proton transfer, making it effective as a MALDI-MS matrix . Pyridinyl substituents (e.g., in (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile) introduce nitrogen-based lone pairs, improving charge transport in semiconductors .
Biological Activity :
- Pyrrole-containing analogs (e.g., (Z)-2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile) exhibit antiparasitic activity due to the heterocycle’s ability to disrupt parasitic enzymes . The thienyl derivative’s bioactivity remains underexplored but may differ due to sulfur’s electronegativity.
Stereochemical and Positional Effects :
- The E/Z isomerism in acrylonitriles significantly impacts molecular packing and optoelectronic performance. For example, (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile forms linear π-stacks in crystals, favoring charge mobility, whereas Z-isomers may exhibit twisted conformations .
- Substituent position (e.g., thienyl at C2 vs. C3) alters conjugation pathways. In this compound, the thienyl group at C3 allows extended conjugation with the nitrile, whereas C2 substitution (as in (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile) creates a distinct electronic landscape .
Synthetic Routes: Nickel-catalyzed transfer hydrocyanation is effective for synthesizing trisubstituted acrylonitriles (e.g., 2-phenyl-3-(trimethylsilyl)acrylonitrile) but requires precise control of alkyne substrates . Piperidine-catalyzed Knoevenagel condensation (used for 2-(benzothiazol-2-yl)-3-phenylacrylonitrile) is versatile for introducing aromatic/heteroaromatic groups .
Preparation Methods
Standard Protocol with Piperidine Catalysis
A representative procedure involves reacting 2-(thiophen-2-yl)acetonitrile (1 mmol) with benzaldehyde (1 mmol) in ethanol (10 mL) under catalytic piperidine (0.2 mL) at 80°C for 3–10 minutes. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration, followed by washing with a hexane/ethanol (7:3) mixture. This method yields 30–46% of the target compound, with purity confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Table 1: Reaction Conditions and Yields for Piperidine-Catalyzed Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80°C | 3–10 min | 30–46 |
Potassium tert-Butoxide in Methanol
An alternative protocol uses potassium tert-butoxide (25 mmol) in anhydrous methanol, stirred overnight at room temperature. This method achieves higher yields (up to 84%) due to enhanced enolate formation. The product is purified via recrystallization from methanol, yielding a white powder characterized by -NMR and -NMR.
Triethylamine in Ethanol at Room Temperature
A room-temperature approach employs triethylamine (TEA, 0.2 mL) as the catalyst in ethanol, with stirring for 3–10 minutes. This method avoids thermal decomposition, yielding products with >90% purity as confirmed by elemental analysis and infrared (IR) spectroscopy.
Reaction Optimization and Mechanistic Insights
Role of Base Catalysts
The choice of base significantly impacts reaction kinetics:
Solvent and Temperature Effects
-
Ethanol : Preferred for its polarity and ability to dissolve both reactants.
-
Methanol : Enhances base strength but may require longer reaction times.
-
Room temperature vs. heated conditions : Thermal energy accelerates dehydration but risks side reactions.
Purification and Characterization
Isolation Techniques
Spectroscopic Confirmation
-
-NMR : Single olefinic proton at δ 7.28–7.71 ppm confirms the E-configuration.
-
HRMS : Molecular ion peaks at m/z 257–258 validate the molecular formula .
Applications in Organic Electronics and Medicinal Chemistry
This compound serves as a precursor for:
-
Conjugated polymers : Used in organic field-effect transistors (OFETs) due to planar π-systems and electron-withdrawing nitrile groups.
-
Anticancer agents : Demonstrates activity against hepatoma cell lines via kinase inhibition.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Piperidine/EtOH | Short reaction time | Moderate yields (30–46%) |
| KOtBu/MeOH | High yields (84%) | Overnight stirring required |
| TEA/EtOH (room temp) | Mild conditions, high purity | Limited substrate compatibility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
